Cas no 392-56-3 (Hexafluorobenzene)
Hexafluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- hexafluorobenzene
- PERFLUOROBENZENE
- 1,2,3,4,5,6-Hexafluorobenzene
- 1,2,3,4,5,6-hexafluoro-benzene
- benzene,hexafluoro-
- CP 28
- HEXAFLUOROBENZENE, FOR NMR-SPECTROSCOPY
- Benzene, hexafluoro-
- Hexafluorbenzol
- C6F6
- Hexafluorobenzene, 99%
- Benzene, 1,2,3,4,5,6-hexafluoro-
- CMC18T611K
- hexa fluorobenzene
- ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
- hexafluoro benzene
- PubChem18879
- ZQBFAOFFOQMSGJ-UHFFFAOYSA-
- WLN: FR BF CF DF EF FF
- NSC21628
- STL453689
- FS-
- FT-0600880
- HEXAFLUOROBENZENE [MI]
- MFCD00000288
- Hexafluorobenzene, >=99.5%, NMR grade
- CHEBI:38589
- AMY12532
- FS-5085
- H0085
- DTXSID5043924
- UNII-CMC18T611K
- InChI=1/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
- F8881-4208
- HFB
- NSC-21628
- Hexafluorobenzene,= 99.5%, NMR grade
- AKOS000120141
- CS-0121350
- NS00043152
- s10932
- 392-56-3
- Q412413
- EN300-19365
- EINECS 206-876-2
- NSC 21628
- J-521440
- DB-001383
- DTXCID3023924
- Benzene, 1,2,3,4,5,6hexafluoro
- 206-876-2
- Benzene, hexafluoro
- Hexafluorobenzene
-
- MDL: MFCD00000288
- Inchi: 1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
- InChI Key: ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1F)F)F)F)F
- BRN: 1683438
Computed Properties
- Exact Mass: 185.99000
- Monoisotopic Mass: 185.990419
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless flowing liquid with aromatic fragrance.
- Density: 1.612 g/mL at 25 °C(lit.)
- Melting Point: 5°C(lit.)
- Boiling Point: 81°C
- Flash Point: Fahrenheit: 50 ° f
Celsius: 10 ° c - Refractive Index: n20/D 1.377(lit.)
- Water Partition Coefficient: Immiscible with water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. May form complexes with transition metals which can explode when heated. Highly flammable.
- PSA: 0.00000
- LogP: 2.52120
- Solubility: Can be co dissolved with water
- Merck: 4686
Hexafluorobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S16-S33-S7/9
- FLUKA BRAND F CODES:10
- RTECS:DA3050000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R36/37/38
- Storage Condition:Flammable area
Hexafluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Hexafluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001356-25g |
Hexafluorobenzene |
392-56-3 | 97% | 25g |
£34.00 | 2022-03-29 | |
| Fluorochem | 001356-100g |
Hexafluorobenzene |
392-56-3 | 97% | 100g |
£59.00 | 2022-03-29 | |
| Fluorochem | 001356-250g |
Hexafluorobenzene |
392-56-3 | 97% | 250g |
£144.00 | 2022-03-29 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11500-10g |
Hexafluorobenzene, 99% |
392-56-3 | 99% | 10g |
¥448.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11500-50g |
Hexafluorobenzene, 99% |
392-56-3 | 99% | 50g |
¥1525.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11500-250g |
Hexafluorobenzene, 99% |
392-56-3 | 99% | 250g |
¥4987.00 | 2023-04-13 | |
| Ambeed | A123811-1g |
Hexafluorobenzene |
392-56-3 | 97% | 1g |
$14.0 | 2025-04-19 | |
| Ambeed | A123811-5g |
Hexafluorobenzene |
392-56-3 | 97% | 5g |
$22.0 | 2025-04-19 | |
| Ambeed | A123811-25g |
Hexafluorobenzene |
392-56-3 | 97% | 25g |
$55.0 | 2025-04-19 | |
| BAI LING WEI Technology Co., Ltd. | PC4630-50g |
Perfluorobenzene |
392-56-3 | 50g |
¥ 1232 | 2022-04-26 |
Hexafluorobenzene Suppliers
Hexafluorobenzene Related Literature
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Xianqiang Kong,Huizi Zhang,Yunqing Xiao,Changsheng Cao,Yanhui Shi,Guangsheng Pang RSC Adv. 2015 5 7035
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Arpita Varadwaj,Pradeep R. Varadwaj,Bih-Yaw Jin RSC Adv. 2016 6 19098
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Charlotte Mallet,Magali Allain,Philippe Leriche,Pierre Frère CrystEngComm 2011 13 5833
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Ainara Nova,Rubén Mas-Ballesté,Gregori Ujaque,Pilar González-Duarte,Agustí Lledós Dalton Trans. 2009 5980
-
Xin Wang,Ye Zhou,Young-Ki Kim,Michael Tsuei,Yu Yang,Juan J. de Pablo,Nicholas L. Abbott Soft Matter 2019 15 2580
Additional information on Hexafluorobenzene
Hexafluorobenzene (CAS No. 392-56-3): Applications and Recent Research Developments
Hexafluorobenzene, chemically designated as C₆F₆, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. With the CAS number 392-56-3, this compound is widely recognized for its utility in various synthetic applications, particularly in the development of advanced materials and pharmaceutical intermediates. The introduction of fluorine atoms into the benzene ring imparts distinct characteristics, making hexafluorobenzene a valuable building block in modern chemistry.
The molecular structure of hexafluorobenzene consists of a benzene ring fully substituted with fluorine atoms. This perfluorinated aromatic compound exhibits high thermal stability, low reactivity, and exceptional chemical resistance, which are critical attributes for its use in high-performance materials. In recent years, hexafluorobenzene has been extensively studied for its potential applications in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine atoms enhances the electron affinity of the molecule, facilitating its role in charge transport applications.
One of the most compelling aspects of hexafluorobenzene is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various fluorinated compounds, which are essential for developing novel pharmaceuticals and agrochemicals. The compound's ability to undergo selective reactions while maintaining its perfluorinated core has opened new avenues for drug discovery. For instance, researchers have leveraged hexafluorobenzene to synthesize potent antiviral and anticancer agents by introducing functional groups at specific positions on the aromatic ring.
Recent advancements in computational chemistry have further highlighted the importance of hexafluorobenzene in understanding molecular interactions. High-throughput virtual screening techniques have been employed to identify new derivatives of hexafluorobenzene with enhanced biological activity. These studies have revealed promising candidates for treating neurological disorders and infectious diseases. The computational modeling of hexafluorobenzene has also provided insights into its interaction with biological targets, aiding in the rational design of next-generation therapeutics.
The material science applications of hexafluorobenzene are equally impressive. Its incorporation into polymer matrices enhances thermal and chemical resistance, making it an ideal candidate for high-temperature coatings and electronic encapsulants. Additionally, hexafluorobenzene-based materials have shown promise in gas separation technologies due to their ability to selectively adsorb small molecules. This property is particularly relevant for carbon capture and storage (CCS) applications, where efficient separation of CO₂ from other gases is crucial.
In the realm of catalysis, hexafluorobenzene has been utilized as a ligand or substrate in transition metal-catalyzed reactions. Its electron-deficient nature facilitates the activation of small molecules such as hydrogen and carbon monoxide, enabling the synthesis of complex organic structures. These catalytic applications have not only improved reaction efficiencies but also reduced environmental impact by minimizing waste generation.
The environmental impact of hexafluorobenzene is another area of active research. While its stability makes it a useful industrial chemical, understanding its degradation pathways and ecological footprint is essential for sustainable practices. Recent studies have focused on developing biodegradable derivatives of hexafluorobenzene that retain their functional properties while being less persistent in the environment. Such innovations are critical for aligning industrial processes with green chemistry principles.
Future research directions for hexafluorobenzene include exploring its role in nanotechnology and quantum computing applications. The compound's unique electronic properties make it a candidate for developing novel nanoscale devices and qubits. Additionally, interdisciplinary collaborations between chemists, physicists, and engineers are expected to yield breakthroughs in using hexafluorobenzene-based materials for next-generation technologies.
In conclusion, hexafluorobenzene (CAS No. 392-56-3) is a multifaceted compound with broad applications across multiple industries. Its contributions to pharmaceuticals, materials science, and catalysis underscore its importance as a chemical building block. As research continues to uncover new uses for this perfluorinated aromatic hydrocarbon, its impact on science and technology is poised to grow even further.
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